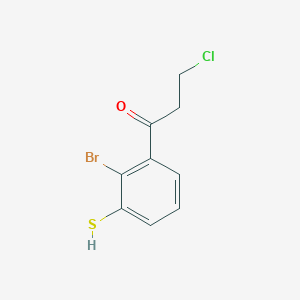
1-(2-Bromo-3-mercaptophenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-3-mercaptophenyl)-3-chloropropan-1-one is a chemical compound with the molecular formula C9H8BrClOS. It is known for its unique structure, which includes a bromine atom, a mercapto group, and a chlorine atom attached to a propanone backbone.
Métodos De Preparación
The synthesis of 1-(2-Bromo-3-mercaptophenyl)-3-chloropropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-3-mercaptophenol with 3-chloropropanone under specific reaction conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like ethanol or acetone at elevated temperatures to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
1-(2-Bromo-3-mercaptophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the propanone backbone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, acetone), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(2-Bromo-3-mercaptophenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-(2-Bromo-3-mercaptophenyl)-3-chloropropan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms, along with the mercapto group, allow the compound to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules .
Comparación Con Compuestos Similares
1-(2-Bromo-3-mercaptophenyl)-3-chloropropan-1-one can be compared with similar compounds such as:
1-(2-Bromo-3-mercaptophenyl)-1-chloropropan-2-one: Similar structure but with a different position of the carbonyl group.
2-Bromo-3-mercaptophenyl-propanone: Lacks the chlorine atom, leading to different reactivity and applications.
3-Chloro-2-bromo-phenyl-propanone: Different arrangement of the bromine and chlorine atoms, affecting its chemical properties and uses
Propiedades
Fórmula molecular |
C9H8BrClOS |
|---|---|
Peso molecular |
279.58 g/mol |
Nombre IUPAC |
1-(2-bromo-3-sulfanylphenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C9H8BrClOS/c10-9-6(7(12)4-5-11)2-1-3-8(9)13/h1-3,13H,4-5H2 |
Clave InChI |
MMWKDXZSTDCYGU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)S)Br)C(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069719.png)
![1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]-](/img/structure/B14069726.png)
![9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine](/img/structure/B14069732.png)

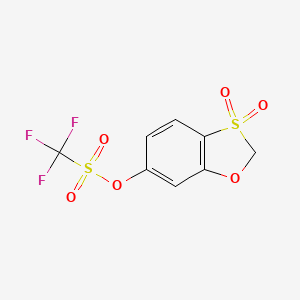
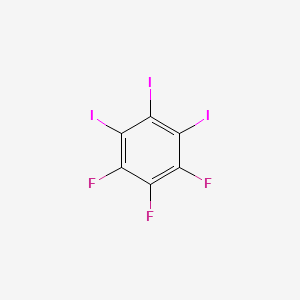
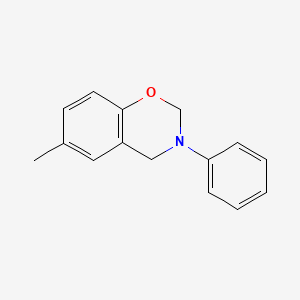
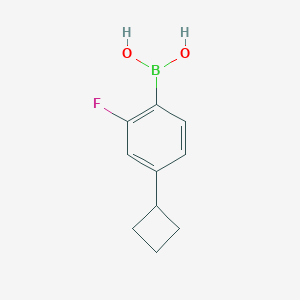
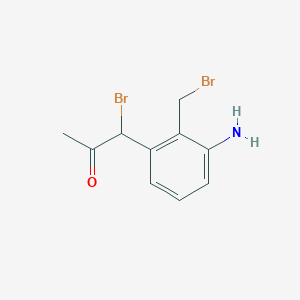
![4,9-Dibromo-6,7-bis(3-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14069774.png)
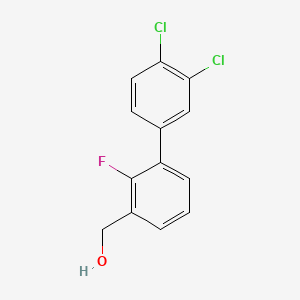
![2,6,9,13-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14069781.png)
